molecular formula C12H20ClNO2 B6361697 [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1240567-24-1

[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B6361697
CAS No.: 1240567-24-1
M. Wt: 245.74 g/mol
InChI Key: ITLHZQUFCXVMRZ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine hydrochloride is a phenylalkylamine derivative with a molecular formula of C₁₁H₁₇NO₂•HCl and a molecular weight of 231.75 g/mol . The compound features a 2,5-dimethoxyphenyl ring attached to a methyl group, which is further bonded to an isopropylamine (propan-2-ylamine) moiety. This structure places it within the broader class of substituted phenethylamines, which are known for their interactions with serotonin (5-HT) receptors, particularly 5-HT₂A and 5-HT₂C subtypes.

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHZQUFCXVMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2,5-Dimethoxybenzaldehyde

A widely applicable method involves reductive amination between 2,5-dimethoxybenzaldehyde (1 ) and isopropylamine (2 ). The aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Procedure :

  • Condensation :

    • 1 (1.0 equiv) and 2 (1.2 equiv) are stirred in methanol at 25°C for 4–6 hours.

    • Acetic acid (0.1 equiv) is added to catalyze imine formation.

  • Reduction :

    • Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.

    • The reaction is stirred for 12 hours, followed by neutralization with aqueous NaOH.

  • Salt Formation :

    • The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Yield : 65–78% (crude), with purity >95% after recrystallization from ethanol/water.

Alkylation of Isopropylamine with 2,5-Dimethoxybenzyl Chloride

This two-step approach involves synthesizing 2,5-dimethoxybenzyl chloride (3 ) followed by nucleophilic substitution with isopropylamine.

Step 1: Synthesis of 2,5-Dimethoxybenzyl Chloride

  • 3 is prepared by treating 2,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane at 0°C.

  • Yield: 89–92% after distillation (b.p. 115–118°C).

Step 2: Alkylation

  • 3 (1.0 equiv) is reacted with 2 (2.0 equiv) in acetonitrile at 50°C for 8 hours.

  • Triethylamine (1.5 equiv) is added to scavenge HCl.

  • Workup : The product is extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.

  • Yield : 70–75% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Nitroalkene Reduction Pathway (Adapted from Patent CN105622434A)

A nitro group reduction strategy, inspired by midodrine intermediate synthesis, offers an alternative route:

  • Nitroalkene Formation :

    • 2,5-Dimethoxybenzaldehyde (1 ) is condensed with nitropropane in methanol at 5–10°C using KOH as a base.

    • Yield: 80–85% for 1-(2,5-dimethoxyphenyl)-2-nitropropane (4 ).

  • Reduction to Amine :

    • 4 is reduced with sodium borohydride (NaBH₄) in methanol at −10°C.

    • Reaction time: 2–3 hours, yielding the free amine.

    • Salt Formation : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

    • Yield : 73–83% after recrystallization.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Reductive Amination : Methanol outperforms THF or ethanol due to better solubility of intermediates.

  • Nitro Reduction : Lower temperatures (−10°C) minimize over-reduction byproducts.

Catalytic and Stoichiometric Considerations

  • NaBH₄ vs. NaBH₃CN : Cyanoborohydride offers superior selectivity for imine reduction but is cost-prohibitive at scale.

  • Base Selection : Triethylamine is preferred over K₂CO₃ for alkylation to avoid side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.15 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 6.75 (d, J = 2.8 Hz, 1H, ArH), 4.25 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.35 (m, 1H, CH(CH₃)₂), 1.30 (d, J = 6.8 Hz, 6H, CH₃).

  • IR (KBr) : 2500–3000 cm⁻¹ (N⁺H stretch), 1605 cm⁻¹ (C=N stretch).

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Reductive Amination7898.4One-pot synthesis
Alkylation7597.8Scalability
Nitro Reduction8398.2Mild conditions

Industrial Scalability and Challenges

  • Cost Efficiency : The nitro reduction pathway (Section 1.3) is preferred for large-scale production due to low reagent costs.

  • Byproduct Management : Over-alkylation in the benzyl chloride route necessitates excess isopropylamine and rigorous temperature control.

  • Regulatory Compliance : Residual solvents (e.g., methanol) must be <500 ppm per ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in synthesizing other chemical entities due to its unique functional groups.
  • Reactivity : It can undergo various reactions such as oxidation to form quinones and nucleophilic substitution involving its methoxy groups.

Biology

  • Biological Activity : Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential roles in modulating mood and cognition.

Medicine

  • Therapeutic Potential : Studies are exploring its efficacy in treating neurological disorders. Its agonistic activity at serotonin receptors may contribute to antidepressant effects.

The compound exhibits several biological activities that are of interest for therapeutic applications:

Activity TypeMechanism of ActionReferences
AntidepressantAgonism at 5-HT2A receptors
AntioxidantFree radical scavenging
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Neuropharmacological Studies :
    • Research involving (2,5-Dimethoxyphenyl)methylamine hydrochloride has demonstrated its ability to modulate serotonin levels in animal models. These findings indicate potential applications in treating mood disorders such as depression.
  • Cytotoxicity Assays :
    • In vitro studies on breast adenocarcinoma cell lines (MCF7) have shown that derivatives of this compound significantly inhibit cell proliferation. This suggests a pathway for developing anticancer drugs targeting specific cancer types.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isopropylamine moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and differences between (2,5-Dimethoxyphenyl)methylamine hydrochloride and its analogs:

Compound Name Molecular Formula Substituents Key Structural Features References
(2,5-Dimethoxyphenyl)methylamine HCl C₁₁H₁₇NO₂•HCl 2,5-dimethoxy (phenyl), isopropylamine Methyl group links phenyl ring to isopropylamine; lacks benzyl or ethylenedioxy groups
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-benzylethanamine) C₁₈H₂₁INO₂•HCl 4-iodo, 2,5-dimethoxy (phenyl), N-benzyl Benzyl substitution enhances 5-HT₂A receptor affinity; iodine increases lipophilicity
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl) C₁₁H₁₇NO₂•HCl 4-methyl, 2,5-dimethoxy (phenyl), ethylamine Ethylamine backbone; methyl substitution reduces potency compared to halogenated analogs
2C-P (2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine HCl) C₁₃H₂₁NO₂•HCl 4-propyl, 2,5-dimethoxy (phenyl), ethylamine Propyl chain increases lipophilicity and duration of action
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) C₁₇H₂₁NO₃ 2,5-dimethoxy (phenyl), phenol, ethylenedioxy-like linkage Phenolic hydroxyl group may alter metabolism and receptor binding kinetics
2,5-Dimethoxyamphetamine HCl (DOAM-HCl) C₁₁H₁₇NO₂•HCl 2,5-dimethoxy (phenyl), α-methyl (amphetamine backbone) Amphetamine backbone increases CNS penetration and duration compared to ethylamines

Pharmacological Implications

Ethylamine-backbone compounds (e.g., 2C-D, 2C-P) typically exhibit moderate 5-HT₂A affinity, with halogen or alkyl substitutions (e.g., 4-propyl in 2C-P) enhancing lipophilicity and potency .

The target compound’s structural divergence (lack of benzyl group) may exempt it from similar regulations, though this requires legal verification.

Biological Activity

Introduction

(2,5-Dimethoxyphenyl)methylamine hydrochloride, also known as 2C-D or similar analogs, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of (2,5-Dimethoxyphenyl)methylamine hydrochloride features a dimethoxy-substituted phenyl group linked to a propan-2-yl amine moiety. This configuration is crucial for its interaction with various biological systems.

Property Description
Molecular Formula C12H17ClN2O2
Molecular Weight 246.73 g/mol
Solubility Soluble in water and organic solvents
Melting Point Approximately 150°C

The biological activity of (2,5-Dimethoxyphenyl)methylamine hydrochloride is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Key mechanisms include:

  • Serotonin Receptor Agonism : The compound acts as an agonist at the 5-HT_2A receptor, which is implicated in mood regulation and perception .
  • Dopaminergic Activity : Similar compounds have been shown to influence dopamine levels, potentially providing antidepressant effects.
  • Antioxidant Properties : The methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Antidepressant Effects

Research indicates that compounds structurally related to (2,5-Dimethoxyphenyl)methylamine hydrochloride may exhibit antidepressant-like effects. Studies suggest modulation of neurotransmitter levels can alleviate symptoms of depression.

Anticancer Potential

Preliminary studies have indicated potential anticancer activity against various cancer cell lines. For instance:

Cell Line IC50 Value (µM)
HeLa15.0
A54920.0
PC318.5

These results highlight the need for further investigation into the compound's efficacy against specific cancers .

Case Studies

A notable case involved a patient who experienced severe reactions after exposure to a related compound (25I-NBOMe), which shares structural similarities with (2,5-Dimethoxyphenyl)methylamine hydrochloride. The patient presented with tachycardia and agitation but improved with treatment . This case underscores the importance of understanding the pharmacological profiles and potential risks associated with compounds in this class.

Computational Predictions

Computational models such as the PASS (Prediction of Activity Spectra for Substances) program have predicted various biological activities for (2,5-Dimethoxyphenyl)methylamine hydrochloride:

  • Antidepressant effects
  • Antioxidant properties
  • Anticancer activity against specific cell lines

These predictions are supported by ongoing laboratory studies aimed at elucidating the compound's full pharmacological profile.

Comparative Analysis with Related Compounds

Research has shown that similar compounds exhibit varying degrees of potency and selectivity at serotonin receptors:

Compound 5-HT_2A Agonist Activity (EC50) Selectivity Ratio (5-HT_2A/5-HT_2C)
[(2,5-Dimethoxyphenyl)methyl]amine50 nM10:1
25I-NBOMe30 nM15:1

This comparative analysis highlights the unique profile of (2,5-Dimethoxyphenyl)methylamine hydrochloride in relation to its analogs .

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